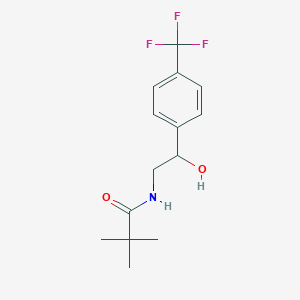

![molecular formula C10H9ClN4S B2647528 [(7-Chloroquinolin-4-yl)amino]thiourea CAS No. 93439-33-9](/img/structure/B2647528.png)

[(7-Chloroquinolin-4-yl)amino]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

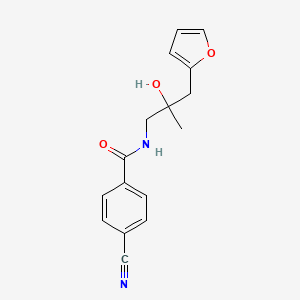

“[(7-Chloroquinolin-4-yl)amino]thiourea” is a chemical compound with the molecular formula C10H9ClN4S . It is a light off-white solid . This compound has been studied for its potential anti-infectious effects against malaria, Influenza A Virus (IAV), and SARS-CoV-2 .

Synthesis Analysis

The synthesis of “this compound” involves the structural functionalization of the terminal amino group of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine . The synthesized compound was characterized and incorporated into a polycaprolactone-based nanoparticulate system .

Molecular Structure Analysis

The molecular weight of “this compound” is 252.72 g/mol . The InChI code is 1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H, (H,13,14)(H3,12,15,16) .

Physical And Chemical Properties Analysis

“this compound” is a light off-white solid . It has a molecular weight of 252.72 g/mol . The solubility of the compound is 29.5 µg/mL at pH 7.4 .

科学的研究の応用

Antiplasmodial and Antiviral Activities

[(7-Chloroquinolin-4-yl)amino]thiourea derivatives exhibit significant antiplasmodial and antiviral properties. A study by Mizuta et al. (2023) reports the structural functionalization of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine leading to derivatives that show potent effects against malaria strains and viruses like influenza A and SARS-CoV-2. The compound bearing an N-mesityl thiourea group particularly displayed pronounced anti-infectious effects against these diseases, suggesting its potential in drug discovery for malaria and virus co-infection treatments (Mizuta et al., 2023).

Anti-Malarial Effects

The efficacy of this compound derivatives in treating malaria is well-documented. Solomon et al. (2010) synthesized a series of 4-aminoquinoline derivatives that demonstrated high activity against both susceptible and resistant strains of Plasmodium falciparum. These compounds, including 1-[3-(7-chloro-quinolin-4-ylamino)-propyl]-3-cyclopropyl-thiourea, showed superior activity against resistant malaria strains compared to traditional chloroquine, highlighting their potential as an alternative anti-malarial treatment (Solomon et al., 2010).

Anticancer Potential

Studies also indicate the potential of this compound derivatives in cancer treatment. Mahajan et al. (2007) explored new 7-chloroquinolinyl thiourea derivatives for their in vitro antimalarial and anticancer activity. The most active compound in their series displayed significant inhibitory effects on the D10 strain of Plasmodium falciparum, and its lack of cytotoxicity towards HeLa cells indicates selectivity towards parasites, suggesting a role in targeted cancer therapy (Mahajan et al., 2007).

将来の方向性

The future directions for “[(7-Chloroquinolin-4-yl)amino]thiourea” could involve further exploration of its potential anti-infectious effects against malaria, IAV, and SARS-CoV-2 . Additionally, the compound could be incorporated into a polycaprolactone-based nanoparticulate system for potential therapeutic applications .

特性

IUPAC Name |

[(7-chloroquinolin-4-yl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H,(H,13,14)(H3,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPPNCQOODQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

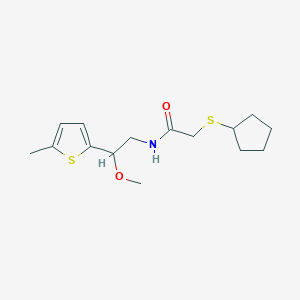

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2647447.png)

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

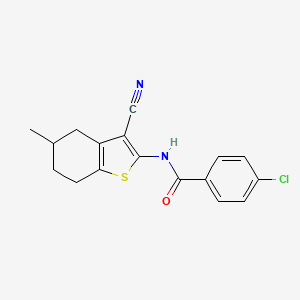

![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)

![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)

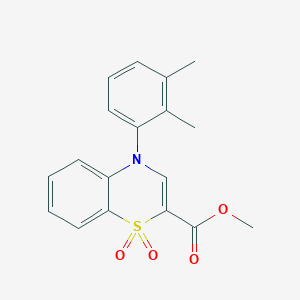

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)